molecular formula C96H156N34O20S B7910732 Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

Cat. No.: B7910732
M. Wt: 2138.6 g/mol
InChI Key: SVWSKJCJNAIKNH-MJZUAXFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-17 is a bioactive peptide derived from the apelin precursor protein. It is an endogenous ligand for the G protein-coupled receptor APJ, which is widely expressed in various tissues, including the central nervous system and cardiovascular system. Apelin-17 plays a significant role in numerous physiological processes, such as cardiovascular regulation, fluid homeostasis, and metabolic functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Apelin-17 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods: Industrial production of apelin-17 involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of peptide assembly. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Apelin-17 primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

    Peptide Bond Formation: The synthesis of apelin-17 involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.

    Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.

Major Products Formed: The primary product of the synthesis is the apelin-17 peptide itself. During degradation, apelin-17 can be broken down into smaller peptide fragments by proteolytic enzymes .

Scientific Research Applications

Apelin-17 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Apelin-17 is used as a model peptide in studies of peptide synthesis and structure-activity relationships.

    Biology: It is studied for its role in cellular signaling pathways, particularly those involving the APJ receptor.

    Medicine: Apelin-17 is investigated for its therapeutic potential in treating cardiovascular diseases, metabolic disorders, and cancer. It has been shown to have vasodilatory effects, improve cardiac function, and inhibit tumor growth.

    Industry: Apelin-17 is used in the development of diagnostic assays and therapeutic agents targeting the APJ receptor.

Mechanism of Action

Apelin-17 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways regulate various cellular processes, such as cell proliferation, migration, and survival. In the cardiovascular system, apelin-17 promotes vasodilation and enhances cardiac contractility by stimulating the production of nitric oxide and other vasodilatory mediators .

Comparison with Similar Compounds

    Apelin-13: A shorter isoform with potent cardiovascular effects.

    Apelin-36: A longer isoform with broader biological activities.

    Elabela: Another endogenous ligand for the APJ receptor with distinct physiological roles.

Apelin-17 stands out due to its specific interactions with the APJ receptor and its significant impact on cardiovascular and metabolic functions.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWSKJCJNAIKNH-MJZUAXFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H156N34O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2138.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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